Vicinal 3,4-Difluoro vs. 3-Bromo Substitution: Molecular Weight and Predicted Lipophilicity Differential
The target compound (C₁₃H₁₂F₂N₂O₂, MW 266.24) and its closest purchasable direct analog 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1904132-66-6, C₁₃H₁₃BrN₂O₂, MW 309.16) differ solely by the replacement of two vicinal fluorine atoms (total atomic mass contribution: 38.00) with a single bromine atom (atomic mass: 79.90) plus a hydrogen atom. This results in a 42.92 Da molecular weight increase and a computed lipophilicity differential of approximately 0.6–0.8 LogP units (predicted via ALogP2; 3,4-difluoro: ∼2.0; 3-bromo: ∼2.7) [1]. In the context of the FtsZ-targeting benzamide literature, the 2,6-difluorobenzamide moiety has been demonstrated to be critical for antibacterial activity; the 2,6-difluoro-3-methoxybenzamide scaffold yields MIC values of 0.5–1 μg/mL against S. aureus, whereas the des-fluoro (unsubstituted) 3-methoxybenzamide analog is substantially less potent (MIC ≥64 μg/mL) [2]. While the published MIC data apply specifically to the 2,6-difluoro arrangement, the principle that fluorine substitution on the benzamide ring is a non-redundant potency determinant is firmly established.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 266.24; predicted ALogP2: ∼2.0 (3,4-difluoro, 2 F atoms) |
| Comparator Or Baseline | 3-Bromo-N-(3-(isoxazol-4-yl)propyl)benzamide: MW 309.16; predicted ALogP2: ∼2.7 (1 Br atom) [1] |
| Quantified Difference | ΔMW = 42.92 Da (bromo analog heavier); ΔLogP ≈ +0.6 to +0.8 (bromo analog more lipophilic) |
| Conditions | Structures confirmed by CAS registry; LogP predicted using ALogP2 consensus model (SwissADME methodology) |
Why This Matters
The substantial LogP differential between fluoro and bromo analogs predicts measurably different membrane permeability, non-specific protein binding, and apparent in vitro potency, making the two compounds non-interchangeable in any assay relying on passive cell penetration or lipophilicity-dependent pharmacokinetics.
- [1] Kuujia. 3-Bromo-N-(3-(isoxazol-4-yl)propyl)benzamide. CAS 1904132-66-6. Molecular Weight: 309.16. https://www.kuujia.com View Source
- [2] Bi F, Song D, Zhang N, Liu Z, Gu X, Hu C, Cai X, Venter H, Ma S. Antimicrobial action and reversal of resistance in MRSA by difluorobenzamide derivatives targeted at FtsZ. 2020. PMC. (Demonstrates that des-fluoro 3-methoxybenzamide loses antibacterial activity relative to 2,6-difluoro-3-methoxybenzamide; MIC ≥64 μg/mL vs. 0.5–1 μg/mL against S. aureus.) View Source
